molecular formula C12H17Cl2N5S B12697936 Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride CAS No. 126281-55-8

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride

Cat. No.: B12697936
CAS No.: 126281-55-8
M. Wt: 334.3 g/mol
InChI Key: RZMBZGHVEKFSKZ-OHGISNTKSA-N
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Description

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride is a complex organic compound. It is characterized by the presence of hydrazinecarboximidamide and chlorophenyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, chlorophenyl compounds, and other organic reagents. The reaction conditions may involve:

    Temperature: Controlled heating or cooling to facilitate specific reaction steps.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure purity and yield. The process may be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl compounds: Compounds containing chlorophenyl groups with varying functional groups.

Uniqueness

Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

For detailed and specific information, consulting scientific literature, research articles, and chemical databases is recommended.

Properties

CAS No.

126281-55-8

Molecular Formula

C12H17Cl2N5S

Molecular Weight

334.3 g/mol

IUPAC Name

1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-chlorophenyl)thiourea;hydrochloride

InChI

InChI=1S/C12H16ClN5S.ClH/c1-3-8(2)16-17-11(14)18(12(15)19)10-6-4-9(13)5-7-10;/h4-7H,3H2,1-2H3,(H2,14,17)(H2,15,19);1H/b16-8+;

InChI Key

RZMBZGHVEKFSKZ-OHGISNTKSA-N

Isomeric SMILES

CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)Cl)C(=S)N)/C.Cl

Canonical SMILES

CCC(=NN=C(N)N(C1=CC=C(C=C1)Cl)C(=S)N)C.Cl

Origin of Product

United States

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